2-Bromo-4-phenylnicotinonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2/c13-12-11(8-14)10(6-7-15-12)9-4-2-1-3-5-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQGTPOXQWOEGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=C2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001272527 | |
| Record name | 3-Pyridinecarbonitrile, 2-bromo-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001272527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65996-19-2 | |
| Record name | 3-Pyridinecarbonitrile, 2-bromo-4-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65996-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarbonitrile, 2-bromo-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001272527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Pathways of 2 Bromo 4 Phenylnicotinonitrile
Mechanistic Investigations of Bromination Reactions
The introduction of a bromine atom at the C-2 position of a 4-phenylnicotinonitrile (B3370435) scaffold is a key synthetic step whose mechanism is heavily influenced by the electronic properties of the pyridine (B92270) ring.
Direct electrophilic aromatic substitution (EAS) on a pyridine ring is generally a challenging transformation. The nitrogen atom in the ring exerts a strong deactivating effect via induction, making the ring electron-poor and thus less nucleophilic than benzene. Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, which further increases the ring's deactivation.
Should an electrophilic attack occur, it would preferentially direct to the C-3 position. quora.comyoutube.com An attack at the C-2 or C-4 position would generate a resonance-stabilized intermediate where one of the resonance forms places a positive charge on the highly electronegative nitrogen atom, a significantly unfavorable state. youtube.com Therefore, the formation of 2-Bromo-4-phenylnicotinonitrile via a direct electrophilic attack of Br+ on the 4-phenylnicotinonitrile precursor is mechanistically disfavored.
Given the difficulty of direct electrophilic bromination, alternative pathways are more plausible for the synthesis of this compound. These methods circumvent the need for a highly nucleophilic aromatic ring.
Sandmeyer-type Reaction : A common strategy for introducing halogens onto heterocyclic rings involves the diazotization of an amino group. The synthesis would start from 2-amino-4-phenylnicotinonitrile. This precursor would be treated with a nitrite source (e.g., NaNO₂) in the presence of a strong acid to form a diazonium salt. Subsequent treatment with a copper(I) bromide (CuBr) source would then allow for the substitution of the diazonium group with a bromine atom.
Halogenation using N-Halo-succinimides : Reagents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be used to brominate pyridine derivatives, sometimes under radical conditions or in the presence of strong acids like oleum. google.com The precise mechanism can vary, potentially involving a radical chain process or activation of the pyridine ring under specific conditions to facilitate a nucleophilic attack from the ring onto the bromine source.
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom at the C-2 position of this compound is susceptible to displacement by nucleophiles. The mechanism of this substitution is predominantly a nucleophilic aromatic substitution (SNAr).
Conventional SN1 and SN2 mechanisms are not viable for this compound. wikipedia.org
SN1 Mechanism : This pathway would require the spontaneous departure of the bromide ion to form an aryl cation. Phenyl cations are notoriously unstable because the vacant sp² orbital does not benefit from the π-system's aromatic stabilization. Thus, the SN1 pathway is energetically prohibitive. chemistrysteps.com
SN2 Mechanism : This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. Such an attack is sterically impossible on an sp²-hybridized carbon within an aromatic ring, as the path of approach is blocked by the ring itself. wikipedia.orgchemistrysteps.com
The SNAr mechanism is the favored pathway for nucleophilic substitution on this compound. The C-2 position is highly activated towards nucleophilic attack due to the combined electron-withdrawing effects of the ring nitrogen (at the ortho position) and the nitrile group (at the meta position).
The SNAr mechanism proceeds via a two-step addition-elimination sequence:
Addition of the Nucleophile : A nucleophile attacks the electrophilic carbon atom at the C-2 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is effectively delocalized over the aromatic system and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. wikipedia.orgstackexchange.com
Elimination of the Leaving Group : In the second, typically faster step, the bromide ion (a good leaving group) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.
Transformations Involving the Nitrile Functional Group
The nitrile (-C≡N) group in this compound is a versatile functional handle that can undergo a variety of transformations. researchgate.net The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles. libretexts.org
Hydrolysis : Under acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction typically proceeds first to an amide intermediate (2-bromo-4-phenylnicotinamide), which can then be further hydrolyzed upon heating to the corresponding carboxylic acid (2-bromo-4-phenylnicotinic acid). libretexts.org
Reduction : The nitrile group can be reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the nitrile to an aminomethyl group, yielding (2-bromo-4-phenylpyridin-3-yl)methanamine. libretexts.org
Reaction with Organometallic Reagents : Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile. The initial product is an imine salt, which upon acidic workup (hydrolysis) yields a ketone. For example, reaction with methylmagnesium bromide followed by hydrolysis would produce 1-(2-bromo-4-phenylpyridin-3-yl)ethan-1-one.
These transformations are fundamental reactions of the nitrile group and are expected to be applicable to this compound, provided that the reaction conditions are compatible with the bromo-substituted pyridine ring.
Hydrolysis, Reduction, and Cycloaddition Reactions
The structural features of this compound allow it to participate in a variety of transformations, including hydrolysis, reduction, and cycloaddition, which can modify its substituents or engage the pyridine core itself.
Hydrolysis: The compound features two primary sites susceptible to hydrolysis under different conditions: the bromo substituent and the nitrile group.
Hydrolysis of the Bromo Group: The C2-Br bond in 2-bromopyridine derivatives can undergo hydrolysis, typically under catalytic conditions, to yield the corresponding 2-pyridone. For instance, ruthenium(II)-catalyzed reactions have been shown to convert 2-bromopyridines into 2-pyridones, where a carbonate base is believed to be the source of the oxygen atom in a process involving nucleophilic aromatic substitution. mdpi.com
Hydrolysis of the Nitrile Group: The cyano group (-CN) can be hydrolyzed to a carboxamide (-CONH₂) under acidic or basic conditions, often with heating or the use of a catalyst. For example, substituted nicotinonitriles can be converted to the corresponding nicotinamides using hydrogen peroxide in the presence of a base like sodium carbonate. acs.org
Reduction: The nitrile group is the primary site for reduction in this compound.
This transformation can be achieved using various reducing agents. A common method involves the use of diisobutylaluminium hydride (DIBAL-H) to reduce the nitrile to an imine intermediate, which can then be further reduced to a primary amine (-CH₂NH₂) upon treatment with an agent like sodium borohydride (NaBH₄). acs.org This two-step, one-pot procedure provides a direct pathway to aminomethylpyridine derivatives.
Cycloaddition Reactions: The electron-deficient nature of the pyridine ring allows it to participate as a diene component in inverse-electron-demand Diels-Alder reactions, a type of [4+2] cycloaddition. mdpi.com
In these reactions, the pyridine derivative reacts with an electron-rich dienophile. Such intramolecular cycloadditions have been observed in related systems like 3-(alkynyl-X)-substituted 4-pyridazinecarbonitriles, which undergo thermally induced reactions to form fused benzonitriles. mdpi.com While specific studies on this compound are limited, its electronic properties suggest potential for similar reactivity, leading to the formation of complex polycyclic structures.
| Reaction Type | Reactive Site | Typical Reagents | Product Functional Group | Reference |
|---|---|---|---|---|
| Hydrolysis | C2-Bromo | Ru(II) catalyst, Na₂CO₃ | 2-Pyridone | mdpi.com |
| Hydrolysis | Nitrile (-CN) | H₂O₂, Na₂CO₃ | Carboxamide (-CONH₂) | acs.org |
| Reduction | Nitrile (-CN) | 1. DIBAL-H; 2. NaBH₄ | Aminomethyl (-CH₂NH₂) | acs.org |
| Cycloaddition | Pyridine Ring (Diene) | Electron-rich Alkynes (Dienophile) | Fused Polycyclic System | mdpi.com |
Nitrile-Mediated Heterocycle Formation (e.g., Oxadiazoles)
The nitrile group of this compound is a valuable synthon for constructing other heterocyclic rings. A prominent example is the formation of 1,2,4-oxadiazoles. The most established route for this transformation proceeds through an amidoxime intermediate. researchgate.netchim.it
The synthesis involves a two-step process:
Formation of the Amidoxime: The nitrile is reacted with hydroxylamine (B1172632) (NH₂OH). The nitrogen of the hydroxylamine acts as a nucleophile, attacking the electrophilic carbon of the nitrile. Subsequent proton transfers lead to the formation of the corresponding amidoxime, 2-Bromo-4-phenyl-N'-hydroxypyridine-3-carboximidamide.
Cyclization to the 1,2,4-Oxadiazole: The amidoxime is then acylated with a suitable agent, such as a carboxylic acid, acyl chloride, or anhydride. The acylation typically occurs at the hydroxylamino oxygen, forming an O-acylamidoxime intermediate. This intermediate then undergoes intramolecular cyclization via nucleophilic attack of the amidic nitrogen onto the carbonyl carbon, followed by dehydration to yield the stable, aromatic 3,5-disubstituted 1,2,4-oxadiazole ring. researchgate.netresearchgate.net
This pathway allows for the introduction of a wide variety of substituents at the C5 position of the oxadiazole ring, depending on the acylating agent used.
| Step | Description | Reactants | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Amidoxime Formation | This compound, Hydroxylamine (NH₂OH) | 2-Bromo-4-phenyl-N'-hydroxypyridine-3-carboximidamide | researchgate.netchim.it |
| 2 | Acylation and Cyclization | Amidoxime intermediate, Acylating Agent (e.g., R-COCl) | 3-(2-Bromo-4-phenylpyridin-3-yl)-5-R-1,2,4-oxadiazole | researchgate.netresearchgate.net |
Reactivity of the Pyridine Core and its Substituents
The pyridine core of this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This fundamental property governs its reactivity towards both electrophiles and nucleophiles.
Electrophilic and Nucleophilic Additions/Substitutions on Pyridine
Electrophilic Aromatic Substitution: Pyridine and its derivatives are generally resistant to electrophilic aromatic substitution. The ring nitrogen deactivates the system towards attack by electrophiles through its inductive electron-withdrawing effect. youtube.com Furthermore, under the acidic conditions often required for these reactions (e.g., nitration, sulfonation), the nitrogen atom is readily protonated to form a pyridinium ion. This positive charge dramatically increases the deactivation of the ring, making electrophilic attack even more difficult. youtube.comuomustansiriyah.edu.iq When substitution does occur, it proceeds preferentially at the C3 and C5 positions (meta-directing), as attack at these positions avoids placing a positive charge on the already electron-deficient nitrogen atom in the resonance intermediates. uomustansiriyah.edu.iq
Nucleophilic Aromatic Substitution (SNAr): In stark contrast to its low reactivity with electrophiles, the electron-deficient pyridine ring is highly susceptible to nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions. uou.ac.in The presence of a good leaving group, such as the bromine atom at the C2 position in this compound, makes this position a prime target for nucleophilic attack.
The mechanism involves the formation of a negatively charged intermediate (a Meisenheimer complex), which is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom when the attack occurs at the C2 or C4 position. stackexchange.com This stabilization is not possible for attack at C3 or C5, explaining the strong regioselectivity. A wide range of nucleophiles, including alkoxides, thiolates, amides, and organometallic reagents (e.g., organolithiums, Grignard reagents in cross-coupling reactions), can displace the bromide. uou.ac.inresearchgate.net
| Reaction Type | Reactivity | Preferred Position(s) | Mechanistic Reason | Reference |
|---|---|---|---|---|
| Electrophilic Substitution | Low / Requires harsh conditions | C3, C5 | Avoids destabilization of intermediate by placing positive charge on nitrogen. | youtube.comuomustansiriyah.edu.iq |
| Nucleophilic Substitution | High / Favored | C2, C4, C6 | Stabilization of anionic intermediate via charge delocalization onto nitrogen. | uou.ac.instackexchange.com |
Rearrangement Reactions and Ring Transformations
Substituted pyridines can undergo various rearrangement and ring transformation reactions, often proceeding through pyridinium salt intermediates. One notable class is the "degenerate ring transformation," where the atoms of the pyridine ring are rearranged. Such transformations have been observed in related heterocyclic systems and can be triggered by various reagents. acs.org
For instance, the Zincke reaction involves the reaction of a pyridine with 2,4-dinitrochlorobenzene and a primary amine, leading to the opening of the pyridine ring and subsequent recyclization. While this specific reaction requires an N-arylpyridinium salt, related transformations can occur from Zincke-like intermediates. Halomucononitriles, for example, can react with primary amines to form transient Zincke nitrile intermediates, which then cyclize to form substituted dihydropyridine-carbonitriles. researchgate.netchemrxiv.org This demonstrates a pathway where the pyridine ring is effectively reconstructed from an open-chain intermediate. Although not documented specifically for this compound, these precedents suggest that under appropriate conditions, its pyridine core could be susceptible to ring-opening and transformation pathways, potentially leading to the formation of different heterocyclic or carbocyclic structures.
Structural Analysis and Spectroscopic Characterization of 2 Bromo 4 Phenylnicotinonitrile
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure by probing the interactions of molecules with electromagnetic radiation. These methods provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the nature of functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum of 2-Bromo-4-phenylnicotinonitrile would be expected to show distinct signals for the protons on the phenyl ring and the pyridine (B92270) ring. The protons of the phenyl group would typically appear as a complex multiplet in the aromatic region (approximately 7.4-7.8 ppm). The two protons on the substituted pyridine ring would also resonate in the aromatic region, likely at slightly different chemical shifts due to their distinct electronic environments relative to the bromo, cyano, and phenyl substituents. For instance, in related structures like 4'-(4-bromophenyl)-2,2':6',2"-terpyridines, proton signals are definitively assigned using techniques such as COSY. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, which has 12 carbon atoms (5 in the pyridine ring, 6 in the phenyl ring, and 1 in the nitrile group), one would expect to see up to 12 distinct signals, assuming no accidental overlap. The chemical shifts are influenced by hybridization and the electronegativity of nearby atoms. sigmaaldrich.com The carbon of the nitrile group (C≡N) would be found in the 115-125 ppm range. The sp² hybridized carbons of the aromatic rings would appear between approximately 120 and 160 ppm. The carbon atom bonded to the bromine (C-Br) would likely be shifted to a higher field (lower ppm value) within this range compared to the other ring carbons. sigmaaldrich.com
2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling relationships, helping to assign which protons are adjacent in the spin system of the phenyl and pyridine rings. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) couplings between protons and carbons, confirming the connectivity between the phenyl ring and the pyridine core.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Data is illustrative and based on typical values for similar structural motifs.
| Group | Atom Type | Expected Chemical Shift (ppm) | Notes |
| Phenyl Ring | Aromatic C-H | 7.4 - 7.8 | Complex multiplet pattern expected. |
| Pyridine Ring | Aromatic C-H | 7.5 - 8.7 | Two distinct signals expected. |
| Nitrile | C≡N | 115 - 125 | Typically a sharp, lower intensity signal. |
| Phenyl Ring | Aromatic C | 125 - 140 | Multiple signals expected. |
| Pyridine Ring | Aromatic C | 120 - 160 | Signals influenced by N, Br, and CN groups. |
| Pyridine Ring | C-Br | ~110 - 125 | Shift influenced by the electronegative bromine atom. |
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and the functional groups present. bldpharm.com
Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would be dominated by a sharp, strong absorption band characteristic of the nitrile (C≡N) stretch, typically found in the range of 2220-2260 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine and phenyl rings would be observed in the 1400-1600 cm⁻¹ region. A band corresponding to the C-Br stretching vibration would be expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.
Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. The C≡N stretch is also strongly Raman active. Aromatic ring breathing modes, which are often prominent in Raman spectra, would provide further structural confirmation. The combination of IR and Raman is powerful because vibrational modes that are weak or inactive in one technique may be strong in the other, allowing for a more complete vibrational assignment. bldpharm.comspectrabase.com Theoretical calculations using Density Functional Theory (DFT) are often employed to predict vibrational frequencies and aid in the assignment of experimental bands for related molecules like 2-bromo-4-methylbenzonitrile. docbrown.info
Table 2: Characteristic Vibrational Frequencies for this compound Data is illustrative and based on typical values for the specified functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H Stretch | Aromatic Rings | 3000 - 3100 | Medium-Weak | Strong |
| C≡N Stretch | Nitrile | 2220 - 2260 | Strong, Sharp | Strong, Sharp |
| C=C/C=N Stretch | Aromatic Rings | 1400 - 1600 | Medium-Strong | Medium-Strong |
| C-Br Stretch | Bromo-Aryl | 500 - 650 | Medium | Medium |
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into the structure.
Molecular Ion: Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion peak in the mass spectrum of this compound would appear as a characteristic pair of peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2). nih.gov The nominal molecular weight is approximately 258 or 260 g/mol .
Fragmentation Analysis: Electron ionization (EI) would likely cause fragmentation. Key fragmentation pathways would include the loss of the bromine atom ([M-Br]⁺) and the loss of the nitrile group ([M-CN]⁺). The stability of the resulting carbocations would dictate the relative abundance of the fragment ions. The biphenyl-like fragment resulting from the loss of bromine would be a particularly stable and thus likely prominent ion. The fragmentation pattern serves as a structural fingerprint, helping to distinguish between isomers. sigmaaldrich.com
X-ray Crystallography and Solid-State Structure Elucidation
While spectroscopic methods reveal the molecular formula and connectivity, X-ray crystallography provides the unambiguous three-dimensional arrangement of atoms in the solid state.
Table 3: Example of Crystallographic Data Obtainable from SCXRD This table shows the type of data that would be determined from an SCXRD experiment, using 2-methoxy-4,6-diphenylnicotinonitrile as a representative example. nist.gov
| Parameter | Example Value (from related compound) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.0123 (4) |
| b (Å) | 12.1456 (6) |
| c (Å) | 16.5432 (8) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1608.11 (14) |
| Z (molecules/cell) | 4 |
The way molecules pack in a crystal is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is key to predicting and explaining the material's properties.
Hydrogen Bonding and π-π Stacking: Although this compound lacks strong hydrogen bond donors, weak C-H···N hydrogen bonds involving the nitrile nitrogen or the pyridine nitrogen as acceptors are highly probable. These interactions, along with π-π stacking between the electron-rich phenyl rings and the pyridine rings of adjacent molecules, would be significant forces in stabilizing the crystal lattice. The bromine atom can also participate in halogen bonding or other weak interactions.
Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular interactions within a crystal. nist.gov By mapping properties onto a molecular surface, it provides a visual summary of all close contacts. A Hirshfeld analysis for this compound would likely reveal significant contributions from H···H, C···H/H···C, and N···H/H···N contacts, which represent van der Waals forces and weak hydrogen bonds. The analysis provides a percentage breakdown of these interactions, highlighting the most important contributors to crystal packing stability.
Conformational Analysis and Stereochemical Considerations
In bi-aryl systems like this compound, the conformation is a balance between two opposing effects: the conjugative effect that favors a coplanar arrangement of the rings to maximize π-orbital overlap, and the steric hindrance between the ortho-substituents on both rings, which favors a twisted, non-planar conformation. In the case of this compound, the key steric interactions would be between the hydrogen atoms at the 2' and 6' positions of the phenyl ring and the substituents at the 3 (cyano) and 5 (hydrogen) positions of the pyridine ring.
Studies on related compounds provide a basis for understanding the likely conformation. For instance, in a crystal structure containing 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine, the dihedral angle between the pyridine and phenyl rings is reported to be 49.51(10)°. nih.gov This significant deviation from planarity highlights the role of steric hindrance. Another study on a palladium complex involving 4-phenylpyridine (B135609) ligands also indicates a non-planar arrangement in the solid state. researchgate.net The parent compound, 4-phenylpyridine, is a molecule where a significant twist between the rings is expected to relieve steric strain between the ortho-hydrogens.
Based on these considerations, this compound is expected to exist in a non-planar conformation in its ground state, with a substantial dihedral angle between the phenyl and pyridine rings. The exact value of this angle would require dedicated crystallographic or computational investigation.
From a stereochemical perspective, this compound does not possess any chiral centers and is therefore achiral. The molecule can exist as different conformers (atropisomers) due to the restricted rotation around the C-C single bond between the rings. However, unless the steric hindrance is exceptionally large, the energy barrier to rotation at room temperature is typically too low to allow for the isolation of stable atropisomers.
The following table summarizes the dihedral angles observed in structurally related compounds, providing a reference for the expected non-planar nature of this compound.
| Compound Name | Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |
| 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine | Pyridine | 4-Fluorophenyl | 49.51(10) | nih.gov |
| trans-diiodidobis(4-phenylpyridine-κN)palladium(II) | Pyridine | Phenyl | Not specified | researchgate.net |
Derivatization Strategies and Heterocyclic Transformations of 2 Bromo 4 Phenylnicotinonitrile
Functional Group Interconversions of the Bromine Atom
The bromine atom at the 2-position of the pyridine (B92270) ring is a key functional handle for introducing molecular diversity. Its reactivity allows for a range of functional group interconversions, most notably through transition metal-catalyzed cross-coupling reactions and reductive dehalogenation.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of 2-bromo-4-phenylnicotinonitrile, these reactions enable the introduction of a wide array of substituents at the 2-position.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester. chemspider.comnih.govyoutube.comresearchgate.net This method is widely used for the synthesis of biaryl compounds and is tolerant of many functional groups. nih.gov The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base like an amine. wikipedia.orgorganic-chemistry.orgscirp.org This reaction is typically conducted under mild conditions and is instrumental in the synthesis of aryl alkynes. wikipedia.org
Negishi Coupling: This reaction involves the coupling of the aryl bromide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgresearchgate.net The Negishi coupling is known for its versatility in forming C(sp³)-C(sp²) bonds and its broad substrate scope. wikipedia.orgnih.gov The process generally involves the reaction of an aryl halide with an organozinc compound in the presence of a suitable catalyst. organic-chemistry.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an aryl halide and an alkene in the presence of a base. organic-chemistry.orgresearchgate.net This reaction is a significant method for the synthesis of substituted alkenes and is tolerant of a wide variety of functional groups. nih.govprinceton.edu
Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Catalyst System | Reactant | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Palladium catalyst, Base | Arylboronic acid/ester | Biaryl |
| Sonogashira | Palladium catalyst, Copper(I) co-catalyst, Base | Terminal alkyne | Aryl alkyne |
| Negishi | Nickel or Palladium catalyst | Organozinc reagent | Alkyl/Aryl substituted pyridine |
| Heck | Palladium catalyst, Base | Alkene | Arylated alkene |
Reductive Dehalogenation Reactions
Reductive dehalogenation offers a method to remove the bromine atom from the 2-position, yielding 4-phenylnicotinonitrile (B3370435). This transformation can be achieved using various reducing agents. For instance, nickel-catalyzed processes can be employed for such dehalogenations. mit.edu
Modifications of the Phenyl Substituent
The phenyl ring at the 4-position of the nicotinonitrile core presents another site for chemical modification, allowing for the introduction of various functional groups through aromatic substitution or side-chain reactions.
Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. uci.edubyjus.commasterorganicchemistry.comlibretexts.org The directing effects of the existing substituent on the ring will determine the position of the incoming electrophile. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commasterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate. uci.edulibretexts.org
Nucleophilic Aromatic Substitution: While less common for simple aromatic rings, nucleophilic aromatic substitution can occur on the phenyl ring if it is sufficiently activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.orgyoutube.com In this reaction, a nucleophile displaces a leaving group on the aromatic ring. The reaction proceeds via a two-step mechanism involving the formation of a negatively charged Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate. libretexts.org
Functionalization of the Phenyl Ring through Side-Chain Reactions
If the phenyl ring bears an alkyl side chain, this side chain can be functionalized. youtube.com A common reaction is the oxidation of an alkyl side chain to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. libretexts.orglibretexts.org For this reaction to occur, the benzylic carbon must have at least one hydrogen atom attached. libretexts.org Another important side-chain reaction is benzylic bromination using N-bromosuccinimide (NBS), which introduces a bromine atom at the benzylic position. libretexts.org
Reactions Involving the Nitrile Group for Heterocycle Formation
The nitrile group of this compound is a valuable precursor for the construction of various fused heterocyclic systems. A prominent example is the synthesis of thieno[2,3-b]pyridines. nih.govresearchgate.netmdpi.compsu.edu This can be achieved through the reaction of the nicotinonitrile with sulfur-containing reagents. tue.nl For instance, reaction with ethyl thioglycolate in the presence of a base can lead to the formation of a 3-aminothieno[2,3-b]pyridine derivative. The reaction proceeds through an initial nucleophilic attack of the thiolate on the carbon adjacent to the nitrile group, followed by an intramolecular cyclization. researchgate.net
Synthesis of Nitrogen-Containing Heterocycles (e.g., Tetrazoles, Pyrimidines, Isoxazoles)
The nitrile and bromo functionalities of this compound are prime handles for constructing other heterocyclic rings.
Tetrazoles: The conversion of a nitrile group into a tetrazole ring is a well-established and valuable transformation in medicinal chemistry, as the tetrazole ring can act as a bioisosteric replacement for a carboxylic acid group. rsc.orgscispace.com The most common and direct method for this conversion is the [2+3] cycloaddition reaction between the nitrile and an azide (B81097) source. scispace.comorganic-chemistry.org For this compound, this reaction would involve treating the nitrile with an azide reagent, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt catalyst, to yield the corresponding 5-(2-bromo-4-phenylpyridin-3-yl)-1H-tetrazole. Various methods have been developed for this transformation, including the use of catalysts to improve reaction rates and yields. organic-chemistry.org
| Starting Material Class | Reagents | Product Class | Ref. |
| Organonitriles | Sodium Azide (NaN₃), NH₄Cl or Lewis Acid (e.g., ZnCl₂) | 5-Substituted-1H-tetrazoles | organic-chemistry.orgnih.gov |
| Nitriles | Trimethylsilyl (B98337) azide (TMSN₃) | 5-Substituted-1H-tetrazoles | scispace.com |
This table presents generalized reaction conditions for the synthesis of tetrazoles from nitriles.
Pyrimidines: The synthesis of pyrimidines from this compound typically involves reactions that build the pyrimidine (B1678525) ring onto the existing pyridine core, leading to fused systems like pyrido[2,3-d]pyrimidines. nih.gov One common strategy involves the reaction of 2-aminonicotinonitrile derivatives with reagents like guanidine (B92328) or urea. nih.govnih.gov Therefore, a preliminary step to convert the 2-bromo group of the starting material into a 2-amino group via nucleophilic substitution would be necessary. The resulting 2-amino-4-phenylnicotinonitrile can then undergo condensation and cyclization. For instance, reaction with guanidine can lead to the formation of 2,4-diaminopyrido[2,3-d]pyrimidine derivatives. nih.gov Another approach is the reaction with formamide, which can yield 4-aminopyrido[2,3-d]pyrimidines. researchgate.net
| Precursor | Reagent | Product System | Ref. |
| 2-Aminonicotinonitrile | Guanidine | 2,4-Diaminopyrido[2,3-d]pyrimidine | nih.gov |
| 2-Aminonicotinonitrile | Formamide/Formic Acid | 4-Hydroxypyrido[2,3-d]pyrimidine | researchgate.net |
| 2-Aminonicotinonitrile | Urea | 4-Amino-2-hydroxypyrido[2,3-d]pyrimidine | researchgate.net |
This table illustrates common reagents for the synthesis of fused pyrimidines from 2-aminonicotinonitrile precursors.
Isoxazoles: The direct synthesis of an isoxazole (B147169) ring from the this compound scaffold is less straightforward than for tetrazoles or fused pyrimidines. The most prevalent methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene, and the condensation of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound. nih.govyoutube.comorganic-chemistry.org To utilize this compound, the nitrile group would first need to be converted into a suitable precursor for one of these routes. For example, the nitrile could potentially be hydrolyzed to a carboxylic acid, which is then converted to an aldoxime. Subsequent oxidation of the aldoxime would generate a nitrile oxide intermediate in situ, which could then react with an alkyne to form a 3,5-disubstituted isoxazole. rsc.org This multi-step process makes it a more complex synthetic endeavor compared to the direct formation of other heterocycles.
Annulation Reactions to Form Fused Heterocyclic Systems
Annulation reactions are a powerful strategy for building fused ring systems onto the pyridine core of this compound. These reactions create polycyclic aromatic structures, which are of significant interest in drug discovery and materials science. A primary route for annulation involves leveraging the 2-bromo and 3-cyano groups to build an adjacent ring.
A prominent example is the synthesis of pyrido[2,3-d]pyrimidines, as mentioned previously. This transformation is a classic example of an annulation reaction where a pyrimidine ring is fused to the pyridine core. Starting from a 2-aminonicotinonitrile derivative (obtained from this compound), reaction with various carbon and nitrogen sources can lead to a range of substituted pyrido[2,3-d]pyrimidin-7(8H)-ones. nih.gov
Another potential annulation strategy involves the initial conversion of the 2-bromo group to a different nucleophilic or electrophilic center. For example, conversion to a 2-hydrazinylnicotinonitrile would open pathways to the synthesis of fused pyrazolo[3,4-b]pyridine systems through condensation with 1,3-dielectrophiles. Similarly, palladium-catalyzed coupling reactions can be employed to introduce functionalities at the 2-position that can subsequently participate in intramolecular cyclizations to form fused rings.
| Starting Moiety on Pyridine Ring | Reagent/Reaction Type | Fused Heterocyclic System | Ref. |
| 2-Amino-3-cyano | Guanidine carbonate | Pyrido[2,3-d]pyrimidine | nih.gov |
| 2-Amino-3-carboxamide | Diethyl carbonate | Pyrido[2,3-d]pyrimidin-4(3H)-one | nih.gov |
| 2-Chloropyridine-3-carbaldehyde | Amidine | Pyrido[2,3-d]pyrimidine | nih.gov |
This table provides examples of annulation reactions to form fused heterocyclic systems from substituted pyridine precursors.
Ring Transformations of the Nicotinonitrile Core to Other Heterocyclic Systems
The transformation of the pyridine ring in this compound into a different heterocyclic system represents a significant synthetic challenge. Such reactions, often involving ring-opening and subsequent recyclization, are less common than substitutions or annulations on the existing ring.
For pyridine rings, certain ring transformations are known, such as the Zincke reaction, which can open the pyridine ring. However, the application of such reactions to a substituted nicotinonitrile like this compound is not well-documented and would likely be complicated by the presence of multiple reactive sites. The stability of the aromatic pyridine core makes such transformations energetically demanding.
Research into the ring transformation of complex pyridines often requires bespoke solutions and highly specific reaction conditions. For this compound, this would be an area for novel synthetic exploration rather than the application of established, general procedures. Potential, though speculative, pathways could involve initial reduction of the pyridine ring to a di- or tetrahydropyridine, which would lower the activation energy for ring-opening, followed by rearrangement and re-cyclization with an appropriate reagent to form a different heterocyclic core. These transformations remain a frontier in the chemistry of this particular scaffold.
Catalytic Reactions Involving 2 Bromo 4 Phenylnicotinonitrile
Palladium-Catalyzed Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Palladium catalysts are instrumental in organic synthesis for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. rsc.org These reactions are pivotal in the pharmaceutical and medicinal chemistry sectors. rsc.org For substrates like 2-bromo-4-phenylnicotinonitrile, the bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the introduction of a wide array of substituents at the 2-position of the pyridine (B92270) ring. youtube.combath.ac.uk
The general scheme for these reactions involves the coupling of an organometallic or organic reagent with the aryl halide (this compound) in the presence of a palladium catalyst. For instance, in a Suzuki-Miyaura coupling, an organoboron reagent is used, while the Heck reaction utilizes an alkene, and the Sonogashira reaction employs a terminal alkyne. youtube.combath.ac.uknih.gov The choice of coupling partner largely determines the nature of the newly formed bond and the resulting molecular structure.
The catalytic cycle of palladium-catalyzed cross-coupling reactions is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com
Oxidative Addition: The cycle begins with the active palladium(0) catalyst. youtube.com This species undergoes oxidative addition to the carbon-bromine bond of this compound. This step involves the insertion of the palladium atom into the C-Br bond, leading to the formation of a square planar palladium(II) complex. youtube.com
Transmetalation: In this step, the organic group from the coupling partner (e.g., an organoboron compound in a Suzuki reaction) is transferred to the palladium(II) complex. nih.gov This process forms a new diorganopalladium(II) intermediate, where both the nicotinonitrile moiety and the incoming organic group are attached to the palladium center. nih.gov The efficiency of this step can be influenced by the nature of the organometallic reagent and the ligands on the palladium catalyst. nih.gov
Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex. nih.govyoutube.com The two organic groups couple, forming the desired carbon-carbon or carbon-heteroatom bond and the final product. Simultaneously, the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. youtube.com
Computational studies, particularly using Density Functional Theory (DFT), have been crucial in elucidating the finer details of these mechanisms, such as identifying the rate-determining step, which is often the preactivation of the catalyst or the oxidative addition. nih.gov
Other Transition Metal-Catalyzed Processes
While palladium catalysis is prevalent, other transition metals like cobalt, nickel, and copper also offer unique catalytic activities for cross-coupling reactions involving aryl halides.
Cobalt-based catalysts have emerged as a more economical and less toxic alternative to palladium for cross-coupling reactions. rsc.orgresearchgate.net These reactions can tolerate a variety of sensitive functional groups and can be used with a range of organic halides, including bromides. rsc.orgresearchgate.net Cobalt-catalyzed cross-coupling of this compound with Grignard reagents, for example, can provide access to α-aryl substituted nicotinonitriles. nih.gov The mechanism of cobalt-catalyzed reactions can differ from that of palladium and may involve radical intermediates. researchgate.net
Table 1: Comparison of Catalytic Systems for Cross-Coupling Reactions
| Catalyst System | Typical Coupling Partners | Key Advantages |
| Palladium | Organoboron, organotin, alkenes, alkynes | Broad substrate scope, high efficiency |
| Cobalt | Grignard reagents, organozinc reagents | Economical, less toxic |
| Nickel | Arylboronic acids | Effective for C-F bond activation |
| Copper | Thiols, anilines | Efficient for C-S and C-N bond formation |
This table provides a general overview and specific reaction conditions can vary.
Nickel catalysts are particularly effective in certain cross-coupling reactions, sometimes exhibiting different reactivity and selectivity compared to palladium. beilstein-journals.org For instance, nickel catalysis has been successfully employed for the cross-coupling of arylboronic acids with aryl halides. beilstein-journals.org In the context of this compound, a nickel catalyst could be used to introduce various aryl groups at the 2-position. Mechanistic studies suggest that these reactions may proceed through a Ni(0)/Ni(II) catalytic cycle. researchgate.net
Copper-catalyzed cross-coupling reactions are well-established for the formation of carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds. rsc.orgresearchgate.net For example, a copper(I) iodide (CuI) catalyst can be used to couple this compound with various thiols to synthesize 2-thioether-substituted nicotinonitriles. rsc.org Similarly, copper catalysts can facilitate the coupling with anilines to form 2-amino-substituted derivatives. These reactions often proceed under relatively mild conditions. researchgate.net
Organocatalysis and Biocatalysis in Nicotinonitrile Synthesis and Modification
In recent years, organocatalysis and biocatalysis have gained prominence as powerful tools in organic synthesis, offering alternatives to metal-based catalysts.
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. While the direct application of organocatalysis to modify this compound is a developing area, organocatalysts are widely used in the synthesis of substituted nicotinonitriles. For instance, Brønsted acids have been employed to catalyze reactions leading to the formation of the nicotinonitrile core structure. mpg.de
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and mild reaction conditions. mdpi.comnih.gov Enzymes like lipases and peroxidases can be used for the synthesis and modification of various organic compounds. mdpi.comnih.gov While specific examples involving this compound are not extensively documented, the principles of biocatalysis could be applied to its synthesis or subsequent functionalization. For instance, enzymes could be used to introduce chirality or perform selective modifications on the phenyl ring or other parts of the molecule. The integration of biocatalysis with traditional chemical catalysis holds significant promise for developing novel and sustainable synthetic routes. nih.gov
Computational Studies and Theoretical Investigations of 2 Bromo 4 Phenylnicotinonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the intrinsic properties of molecules. For a molecule like 2-Bromo-4-phenylnicotinonitrile, DFT calculations can provide significant insights into its structural and electronic characteristics.
Geometry Optimization and Electronic Structure Analysis
Table 1: Predicted Geometrical Parameters for a Representative Phenylnicotinonitrile Moiety
| Parameter | Predicted Value |
| C-C (Pyridine Ring) Bond Length | ~1.39 Å |
| C-N (Pyridine Ring) Bond Length | ~1.34 Å |
| C-C (Phenyl Ring) Bond Length | ~1.40 Å |
| C-Br Bond Length | ~1.89 Å |
| C-CN Bond Length | ~1.45 Å |
| C≡N Bond Length | ~1.15 Å |
| C-C (Inter-ring) Bond Angle | ~120° |
| C-C-Br Bond Angle | ~119° |
| C-C-CN Bond Angle | ~121° |
Note: These are representative values based on DFT calculations of similar substituted pyridine (B92270) and phenyl structures and may vary for the specific molecule.
Prediction of Spectroscopic Properties (e.g., IR, Raman, NMR Shifts)
DFT calculations can also predict the spectroscopic signatures of a molecule. By calculating the vibrational frequencies, one can generate theoretical Infrared (IR) and Raman spectra. These spectra are unique to the molecule's structure and can be used for its identification. The predicted frequencies are typically scaled to account for systematic errors in the computational methods.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical shifts, when compared with experimental data, can help confirm the structure of the synthesized compound.
Table 2: Predicted Vibrational Frequencies and NMR Shifts for a Substituted Nicotinonitrile Framework
| Spectroscopic Data | Predicted Value Range |
| IR: C≡N stretch | 2220-2240 cm⁻¹ |
| IR: C=C/C=N ring stretch | 1550-1620 cm⁻¹ |
| IR: C-Br stretch | 550-650 cm⁻¹ |
| ¹³C NMR: C-Br | 110-125 ppm |
| ¹³C NMR: C-CN | 105-115 ppm |
| ¹³C NMR: C≡N | 115-120 ppm |
| ¹H NMR: Phenyl protons | 7.2-7.8 ppm |
| ¹H NMR: Pyridine protons | 7.5-8.8 ppm |
Note: These are characteristic ranges for similar functional groups and substitutions and serve as an estimation.
Reactivity Descriptors and Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.
Reactivity descriptors such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. The distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich phenyl and pyridine rings, while the LUMO would likely be distributed over the electron-withdrawing nitrile group and the pyridine ring.
Table 3: Calculated Reactivity Descriptors for a Model Phenylnicotinonitrile System
| Descriptor | Definition | Predicted Value (Arbitrary Units) |
| HOMO Energy | Energy of the highest occupied molecular orbital | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | LUMO Energy - HOMO Energy | 5.3 eV |
| Ionization Potential (I) | -HOMO Energy | 6.5 eV |
| Electron Affinity (A) | -LUMO Energy | 1.2 eV |
| Electronegativity (χ) | (I + A) / 2 | 3.85 |
| Chemical Hardness (η) | (I - A) / 2 | 2.65 |
| Chemical Softness (S) | 1 / (2η) | 0.189 |
Note: These values are illustrative and based on calculations for structurally related molecules.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While DFT calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time, considering its interactions with its environment (e.g., a solvent or a biological macromolecule).
For this compound, MD simulations can be employed to explore its conformational flexibility, particularly the rotation around the single bond connecting the phenyl and pyridine rings. This analysis would reveal the most populated conformations and the energy barriers between them.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating the molecule in a solvent, one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. If the molecule were to be studied in the context of a biological target, MD simulations could elucidate the nature of its binding, including the key interacting residues and the stability of the complex.
Prediction of Reaction Pathways and Transition States through Computational Modeling
Computational modeling can be used to explore potential reaction pathways and identify the associated transition states. This is particularly useful for understanding the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products.
The identification of transition state structures, which represent the highest energy point along a reaction coordinate, is crucial for calculating the activation energy of a reaction. This information is vital for predicting reaction rates and understanding the feasibility of a particular chemical transformation. For instance, computational modeling could be used to investigate the susceptibility of the bromine atom to nucleophilic substitution or the reactivity of the nitrile group towards hydrolysis or reduction.
Green Chemistry Approaches in the Context of 2 Bromo 4 Phenylnicotinonitrile Research
Application of Green Chemistry Principles in Synthesis
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.govdocbrown.info Multicomponent reactions (MCRs) are inherently advantageous in this regard as they combine multiple reactants in a single step to form a complex product with high bond-forming efficiency. rsc.org
For the first step—the synthesis of the 2-amino-4-phenyl-6-phenylnicotinonitrile intermediate—the reaction is as follows:
Benzaldehyde (B42025) (C₇H₆O) + Acetophenone (C₈H₈O) + Malononitrile (B47326) (C₃H₂N₂) + Ammonium (B1175870) Acetate (C₂H₇NO₂) → 2-Amino-4,6-diphenylnicotinonitrile (C₂₃H₁₇N₃) + Acetic Acid (C₂H₄O₂) + 2 H₂O
The calculation for atom economy in this step demonstrates a significant incorporation of reactant atoms into the desired intermediate. Addition reactions, by their nature, tend to have 100% atom economy. primescholars.commdpi.com While this MCR is not a simple addition, its convergent nature makes it more atom-economical than a traditional linear synthesis, which would involve multiple steps with the generation of stoichiometric byproducts at each stage.
Table 1: Atom Economy Calculation for the Synthesis of 2-Amino-4,6-diphenylnicotinonitrile
| Reactant | Formula | Molar Mass ( g/mol ) | Product | Formula | Molar Mass ( g/mol ) |
| Benzaldehyde | C₇H₆O | 106.12 | 2-Amino-4,6-diphenylnicotinonitrile (Desired) | C₂₃H₁₇N₃ | 335.41 |
| Acetophenone | C₈H₈O | 120.15 | Acetic Acid (Byproduct) | C₂H₄O₂ | 60.05 |
| Malononitrile | C₃H₂N₂ | 66.06 | Water (Byproduct) | H₂O | 18.02 |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | |||
| Total Reactant Mass | 369.41 | Total Product Mass | 369.41 |
Calculation: Percent Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100 Percent Atom Economy = (335.41 / 369.41) x 100 = 90.8%
The choice of solvent is critical in green synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Research into the synthesis of nicotinonitrile and chromene derivatives has demonstrated the efficacy of using greener solvent systems. libretexts.org For the multicomponent synthesis of the 2-amino-nicotinonitrile precursor, several greener alternatives to conventional solvents like DMF or toluene have proven successful.
Solvent-Free Conditions: Performing the reaction neat (without any solvent), often with microwave irradiation or grinding, is an ideal green approach, as it completely eliminates solvent waste. researchgate.net
Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. The Hantzsch dihydropyridine synthesis, a related reaction, has been successfully performed in water, sometimes with the aid of surfactants to create micelles. frontiersin.org
Ethanol/Water Mixtures: A mixture of ethanol and water provides a benign medium that can facilitate the dissolution of organic reactants while maintaining a low environmental footprint. libretexts.org
The subsequent Sandmeyer reaction is also well-suited to aqueous media, as the reagents (sodium nitrite, hydrobromic acid, and copper(I) bromide) are typically used in water.
Table 2: Comparison of Reaction Media for Multicomponent Synthesis of Nicotinonitrile Derivatives
| Solvent System | Green Chemistry Advantages | Disadvantages | Reference |
| Solvent-Free (Neat) | No solvent waste, easy product isolation. | May require higher temperatures or longer reaction times without activation. | researchgate.net |
| Water | Non-toxic, non-flammable, cheap, readily available. | Poor solubility for non-polar organic reactants. | |
| Ethanol/Water | Low toxicity, biodegradable, good solvating power for a range of reactants. | Requires separation and purification from the solvent mixture. | libretexts.org |
| Dioxane (Conventional) | Good solvating power. | Suspected carcinogen, high environmental impact. | omnicalculator.com |
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, including for nitrogen-containing heterocycles like nicotinonitriles. frontiersin.org By directly heating the reactant molecules, microwaves can dramatically reduce reaction times from hours to minutes and often lead to higher yields compared to conventional heating methods. researchgate.netomnicalculator.com The synthesis of 2-amino-4,6-diarylnicotinonitrile has been successfully achieved in minutes under microwave irradiation. researchgate.net
Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates. The Hantzsch pyridine (B92270) synthesis has been shown to proceed with high yields in aqueous micelles under ultrasonic irradiation. frontiersin.org
Grinding Techniques: Mechanochemistry, or synthesis by grinding, is a solvent-free method that uses mechanical energy to initiate reactions. This method is highly energy-efficient and avoids the need for heating and solvents.
Table 3: Energy Efficiency Comparison for Nicotinonitrile Synthesis
| Method | Typical Reaction Time | Energy Input | Key Benefits | Reference |
| Conventional Heating | 5 - 24 hours | High (prolonged heating) | Standard laboratory equipment. | omnicalculator.com |
| Microwave Irradiation | 5 - 90 minutes | Moderate (focused, short duration) | Drastic reduction in time, often higher yields. | researchgate.netomnicalculator.com |
| Ultrasonic Irradiation | 30 - 60 minutes | Moderate | Effective in heterogeneous or aqueous systems. | frontiersin.org |
| Grinding (Mechanochemistry) | 45 - 60 minutes | Low | Solvent-free, no external heating required. |
The twelfth principle of green chemistry encourages the use of raw materials derived from renewable sources rather than depleting fossil fuels. The precursors for the synthesis of 2-Bromo-4-phenylnicotinonitrile can potentially be sourced from biomass.
Benzaldehyde: This key starting material can be derived from lignin, a major component of wood and a waste product of the paper industry.
Acetophenone: While traditionally derived from benzene, routes are being explored to produce aromatic compounds from biomass-derived platform chemicals like furfural.
Ammonium Acetate: The components of this reagent can be produced from renewable sources. Ammonia can be synthesized via the Haber-Bosch process using hydrogen generated from water electrolysis powered by renewable energy ("green hydrogen"). Acetic acid is readily produced by the fermentation of biomass.
Malononitrile: The synthesis of this reagent is more complex, but the broader goal of green chemistry is to develop pathways to all key chemical building blocks from renewable feedstocks like sugars, glycerol, or cellulose.
Green synthetic routes aim to minimize or eliminate the use of temporary modifying groups (protecting groups), which add steps and generate waste. Multicomponent reactions (MCRs) are an excellent strategy for reducing derivatives. rsc.org The proposed four-component synthesis of the 2-amino-4-phenylnicotinonitrile precursor builds the complex heterocyclic core in a single step from simple starting materials. This avoids a lengthy linear synthesis that might require the protection and deprotection of functional groups, thus saving time, resources, and reducing waste streams.
Catalysts are preferred over stoichiometric reagents because they are used in small amounts and can, in principle, be recycled and reused indefinitely. They can increase reaction selectivity, reduce temperatures, and shorten reaction times.
Heterogeneous Catalysts: For the MCR step, solid acid nanocatalysts such as silica-coated cobalt ferrite (CoFe₂O₄@SiO₂-SO₃H) have been used. researchgate.net These catalysts are particularly "green" because they can be easily separated from the reaction mixture (often using a magnet, in the case of ferrite-based catalysts) and reused multiple times with minimal loss of activity.
Organocatalysis: Simple organic molecules, such as pyridine-2-carboxylic acid, can act as efficient catalysts for multicomponent reactions, avoiding the use of potentially toxic or expensive metals. libretexts.org
Copper Catalysis: The Sandmeyer reaction, used in the second step, is a classic example of a transition-metal-catalyzed reaction. While it uses stoichiometric copper salts in its traditional form, modern variations aim to use catalytic amounts of copper, further improving its green profile.
Development of Environmentally Benign Reaction Conditions
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules, aiming to reduce environmental impact. In the context of this compound and related heterocyclic compounds, research has focused on developing reaction conditions that are less hazardous, more efficient, and consume less energy. These approaches include minimizing or eliminating the use of volatile organic solvents and employing alternative energy sources to accelerate reaction rates.
Solvent-Free and Aqueous Reaction Systems
A primary goal of green chemistry is to reduce the reliance on conventional organic solvents, which are often toxic, flammable, and contribute to environmental pollution. To this end, solvent-free (neat) conditions and the use of water as a reaction medium represent significant advancements.
Solvent-free reactions, often conducted through mechanochemical methods like ball milling or by simply heating a mixture of reactants, can lead to higher efficiency, easier product separation, and a dramatic reduction in waste. mdpi.com For instance, a simple, solvent-free protocol for preparing 2-(arylamino) nicotinic acid derivatives, which share a core structure with nicotinonitriles, has been developed using boric acid as a catalyst. nih.gov This method offers excellent yields, straightforward workup, and utilizes a safe, readily available catalyst without any solvent. nih.gov Similarly, the synthesis of certain 2-aminonicotinonitrile derivatives has been successfully achieved under solvent-free conditions, demonstrating the viability of this approach for this class of compounds. researchgate.net
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have limited solubility in water, the unique properties of water at elevated temperatures and pressures, or with the use of surfactants, can facilitate organic reactions. In the synthesis of some heterocyclic compounds, water has been shown to be a highly efficient solvent, particularly in conjunction with microwave irradiation, providing environmentally benign reaction conditions. beilstein-journals.org
Table 1: Comparison of Conventional vs. Solvent-Free Synthesis for 2-(Arylamino)nicotinic Acid Derivatives nih.gov
| Parameter | Conventional Method (with Solvent) | Solvent-Free Method (Boric Acid Catalyst) |
|---|---|---|
| Solvent | Organic Solvents (e.g., DMF) | None |
| Reaction Time | Several hours | Significantly shorter |
| Product Yield | Good | Excellent |
| Workup Procedure | Complex, involves solvent removal | Straightforward |
| Environmental Impact | Higher (solvent waste) | Minimal |
Microwave-Assisted Synthesis for Reduced Reaction Times and Energy Consumption
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering substantial benefits over conventional heating methods. By utilizing dielectric heating, microwaves directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature. This process can dramatically reduce reaction times from hours to minutes, increase product yields, and improve product purity by minimizing the formation of side products. beilstein-journals.org
The application of microwave irradiation has been particularly successful in the synthesis of nitrogen-containing heterocycles. rsc.org For example, in the synthesis of N-alkylated 2-pyridones, a comparative study showed that using microwave assistance reduced the reaction time from 180 minutes to just 15 minutes, while simultaneously increasing the product yield from a range of 65–77% to 81–94%. beilstein-journals.org Another study on the synthesis of quinoline derivatives demonstrated a reduction in reaction time from 60 minutes with conventional heating to only 4 minutes under microwave conditions, with yields improving to between 80-95%. nih.gov These examples underscore the potential of microwave-assisted methods to make the synthesis of compounds like this compound more efficient and energy-conscious.
Table 2: Impact of Microwave-Assisted Synthesis on Reaction Time and Yield for N-Heterocycles beilstein-journals.orgnih.gov
| Compound Class | Heating Method | Reaction Time | Product Yield (%) |
|---|---|---|---|
| N-alkylated 2-pyridones | Conventional | 180 min | 65-77% |
| Microwave | 15 min | 81-94% | |
| Quinolin-4-ylmethoxychromen-2-ones | Conventional | 60 min | Lower |
| Microwave | 4 min | 80-95% |
Photochemical Approaches to Nicotinonitrile Transformations
Photochemistry, which utilizes light to initiate chemical reactions, offers a unique and powerful approach for molecular transformations. By using light as a "reagent," photochemical methods can often provide access to unique molecular structures under mild conditions, sometimes without the need for catalysts or harsh reagents.
In the realm of nitrile-containing compounds, photochemistry has been employed for various transformations. For instance, research has demonstrated the use of near-infrared light to drive the synthesis of α-aminonitriles using phthalocyanines as photocatalysts. nih.gov This approach harnesses a different part of the light spectrum than is typically used, opening new possibilities for light-driven synthesis. nih.gov
While specific photochemical transformations of this compound are not extensively documented, studies on structurally related compounds provide insight into potential applications. For example, theoretical studies on certain aminophenylnicotinonitrile derivatives have predicted that the interconversion between different tautomeric forms can be induced photochemically. researchgate.net This suggests that light could be a tool to control the isomeric state and, consequently, the properties of nicotinonitrile-based molecules. The use of visible light to mediate [2+2]-cycloadditions in the synthesis of other N-heterocycles, such as azetines, further highlights the potential of photochemical methods to construct or modify complex molecular scaffolds under exceptionally mild conditions. youtube.com
Applications of 2 Bromo 4 Phenylnicotinonitrile As a Synthon in Organic Synthesis
Building Block for Complex Heterocyclic Systems
The inherent reactivity of the pyridine (B92270) core, augmented by its substituents, would theoretically allow for the construction of a wide array of complex heterocyclic systems.
The bromo group at the C2 position of the pyridine ring is an excellent handle for introducing a diverse range of substituents via transition metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids would yield 2-aryl-4-phenylnicotinonitriles. Similarly, Sonogashira coupling with terminal alkynes could furnish 2-alkynyl-4-phenylnicotinonitriles, which are valuable precursors for further transformations.
Furthermore, the nitrile group can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with sulfur-containing reagents could lead to the formation of thieno[2,3-b]pyridines, a scaffold of interest in medicinal chemistry. While these are plausible synthetic routes, no specific examples involving 2-Bromo-4-phenylnicotinonitrile have been reported in the available literature.
The functional group tolerance of modern cross-coupling reactions would, in principle, allow for the incorporation of the this compound unit into larger, more complex molecular architectures. This could be particularly useful in the late-stage functionalization of drug candidates or natural products. The phenyl group at the 4-position could also be a site for further functionalization, although it is generally less reactive than the C-Br bond.
Precursor for Advanced Organic Materials
Pyridine-containing molecules are of significant interest in the field of materials science due to their electronic properties. The extended π-system of this compound, which could be further elaborated through cross-coupling reactions, suggests its potential as a precursor for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The presence of the nitrile group could also be exploited to tune the electron-accepting properties of the resulting materials. However, there is no published research detailing the use of this specific compound for such applications.
Utility in Methodological Development in Synthetic Organic Chemistry
The unique combination of functional groups in this compound could make it a valuable substrate for the development of new synthetic methodologies. For instance, its reactivity could be explored in novel C-H activation or multi-component reactions. The development of new catalytic systems for the selective transformation of one functional group in the presence of others would be a testament to its utility. To date, no studies have been found that utilize this compound for such methodological advancements.
Future Research Directions and Challenges in 2 Bromo 4 Phenylnicotinonitrile Chemistry
Development of Novel and Highly Sustainable Synthetic Routes
The development of environmentally benign and efficient methods for the synthesis of functionalized heterocycles is a cornerstone of modern organic chemistry. nih.govfrontiersin.org For 2-Bromo-4-phenylnicotinonitrile, future research will likely focus on moving beyond traditional multi-step, often harsh, synthetic procedures.
A significant challenge lies in the regioselective construction of the trisubstituted pyridine (B92270) core. While numerous methods exist for pyridine synthesis, achieving specific substitution patterns can be difficult. rsc.org Future efforts will likely target one-pot or tandem reactions that combine commercially available starting materials to construct the 2-bromo-4-phenyl-3-cyano-pyridine skeleton in a single, atom-economical step. Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, offer a promising avenue for achieving this complexity in a sustainable manner. nih.govresearchgate.net
The principles of green chemistry will be central to the development of new synthetic routes. nih.govresearchgate.net This includes the use of greener solvents, catalytic systems to replace stoichiometric reagents, and energy-efficient reaction conditions such as microwave-assisted or ultrasonic synthesis. nih.govresearchgate.net The exploration of bio-based starting materials and biocatalysis could also represent a paradigm shift in the sustainable production of this and related compounds.
| Synthetic Approach | Potential Advantages | Key Challenges | Representative Catalyst/Conditions |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to complexity. nih.gov | Control of regioselectivity, identification of suitable reaction partners. | Metal-based catalysts, organocatalysts, solvent-free conditions. nih.govresearchgate.net |
| C-H Functionalization | Direct introduction of functional groups, reduced pre-functionalization steps. rsc.orgresearchgate.net | Achieving high selectivity at the desired position, overcoming the inherent reactivity of the pyridine ring. rsc.orgresearchgate.net | Transition metal catalysts (e.g., Pd, Rh, Cu). rsc.org |
| Green Catalysis | Reduced waste, use of renewable resources, milder reaction conditions. nih.govresearchgate.net | Catalyst stability and recyclability, scalability of processes. | Nanoparticle catalysts, biocatalysts, supported catalysts. researchgate.net |
Exploration of Undiscovered Reactivity Pathways and Selective Transformations
The this compound scaffold possesses multiple reactive sites, including the bromine atom, the nitrile group, and the pyridine ring itself, offering a rich playground for exploring novel chemical transformations. A primary challenge is to achieve high selectivity in the functionalization of these different sites.
The bromine atom at the 2-position is a key handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. nih.govrsc.org Future research should focus on developing highly efficient and selective catalytic systems for these transformations, allowing for the introduction of a wide range of substituents at this position. A significant challenge is to control the reactivity in the presence of other potentially reactive sites, such as the C-H bonds of the phenyl ring. nih.gov
The nitrile group can be hydrolyzed to the corresponding carboxylic acid or amide, or it can participate in cycloaddition reactions. The pyridine ring itself can undergo C-H functionalization, although this is often challenging due to the electron-deficient nature of the ring. rsc.orgresearchgate.net Developing methods for the selective functionalization of the C-H bonds at the 3, 5, or 6 positions of the pyridine ring would open up new avenues for creating a diverse library of derivatives.
| Reactive Site | Potential Transformations | Key Challenges | Representative Reagents/Catalysts |
| C2-Bromine | Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings. | Chemoselectivity in the presence of other functional groups, development of robust and versatile catalysts. nih.govrsc.org | Palladium, Nickel, or Copper catalysts with various ligands. nih.gov |
| C3-Nitrile | Hydrolysis to carboxylic acid or amide, reduction to amine, cycloaddition reactions. | Controlling reaction conditions to avoid unwanted side reactions on the pyridine ring. | Acidic or basic hydrolysis, reducing agents (e.g., LiAlH4), azides for cycloadditions. |
| Pyridine Ring C-H Bonds | Direct arylation, alkylation, or amination. | Overcoming the low reactivity of the electron-deficient ring, achieving high regioselectivity. rsc.orgresearchgate.net | Transition metal-catalyzed C-H activation, photoredox catalysis. rsc.orgresearchgate.net |
Advanced Computational Studies for Rational Design and Mechanism Prediction
Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of new molecules and the elucidation of complex reaction mechanisms. elsevierpure.com For this compound, advanced computational studies can provide valuable insights that would be difficult or time-consuming to obtain through experimentation alone.
Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, including bond lengths, bond angles, and charge distributions. This information can help to rationalize the observed reactivity and to predict the most likely sites for electrophilic or nucleophilic attack. Furthermore, computational studies can be used to model the transition states of potential reactions, providing quantitative information about activation energies and reaction pathways. This can be particularly useful for understanding the regioselectivity of C-H functionalization reactions or the mechanism of catalytic cycles. elsevierpure.com
A significant challenge in this area is the accuracy of the computational models, which depends on the chosen level of theory and basis set. Experimental validation of the computational predictions is therefore crucial.
| Computational Method | Information Gained | Challenges and Considerations |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure (HOMO/LUMO energies), charge distribution, reaction energetics, and transition state analysis. elsevierpure.com | Choice of appropriate functional and basis set, computational cost for large systems. |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects, and dynamics of interactions with other molecules (e.g., catalysts, biological targets). | Accuracy of force fields, sufficient sampling of conformational space. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Detailed study of reaction mechanisms in a complex environment (e.g., in a solvent box or an enzyme active site). | Definition of the QM and MM regions, parameterization of the interface. |
Integration with Flow Chemistry and Automation for Scalable Synthesis
The translation of laboratory-scale synthetic procedures to industrial production is a major challenge in chemical manufacturing. Flow chemistry and automated synthesis platforms offer powerful solutions for achieving scalable, efficient, and safe chemical processes. beilstein-journals.orgnih.govnih.govakjournals.comresearchgate.netresearchgate.net
The synthesis of this compound and its derivatives could greatly benefit from the implementation of continuous flow technologies. beilstein-journals.orgnih.govresearchgate.net Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. nih.gov Furthermore, flow systems can be readily scaled up by simply running the process for a longer duration or by using parallel reactors.
The integration of automated synthesis platforms can further accelerate the discovery and optimization of new reactions and derivatives. researchgate.netresearchgate.net Automated systems can perform a large number of experiments in a high-throughput manner, systematically varying reaction conditions and starting materials. This approach can rapidly identify optimal conditions for the synthesis of a target molecule and facilitate the creation of large libraries of derivatives for screening purposes. researchgate.net
| Technology | Advantages for this compound Chemistry | Implementation Challenges |
| Flow Chemistry | Enhanced heat and mass transfer, precise control of reaction parameters, improved safety, and scalability. beilstein-journals.orgnih.govnih.govresearchgate.net | Reactor design and material compatibility, handling of solids and precipitates, process analytical technology (PAT) integration. |
| Automated Synthesis | High-throughput experimentation, rapid optimization of reaction conditions, automated purification and analysis. researchgate.netresearchgate.net | Initial investment in hardware and software, development of robust and reliable automated workflows. |
Investigation of the Bromine Atom's Role in Reactivity Tuning and Selectivity
The electron-withdrawing nature of the bromine atom, combined with that of the nitrile group and the pyridine nitrogen, significantly influences the electronic properties of the molecule. This affects the reactivity of the pyridine ring towards both electrophilic and nucleophilic attack. Future research should aim to quantify these electronic effects through experimental studies (e.g., Hammett analysis) and computational calculations.
The bromine atom is an excellent leaving group in nucleophilic aromatic substitution reactions and a key partner in a wide array of palladium-catalyzed cross-coupling reactions. nih.govrsc.org The challenge lies in understanding and controlling the competition between these different reaction pathways. For instance, under certain conditions, a nucleophile might displace the bromine atom, while under others, a cross-coupling reaction might occur. The choice of catalyst, ligands, base, and solvent can all play a critical role in directing the reaction towards the desired outcome. nih.gov
Furthermore, the bromine atom can influence the regioselectivity of reactions occurring at other positions on the pyridine or phenyl rings through steric and electronic effects. A systematic investigation of these effects will be crucial for developing highly selective functionalization methods.
| Aspect of Bromine's Role | Key Research Questions | Experimental/Computational Approaches |
| Electronic Effects | How does the bromine atom influence the electron density distribution in the pyridine and phenyl rings? | Hammett analysis, NMR spectroscopy, computational analysis of electrostatic potential maps. |
| Reactivity in Cross-Coupling | What are the optimal conditions for various cross-coupling reactions (Suzuki, Sonogashira, etc.)? nih.govrsc.org | High-throughput screening of catalysts and ligands, kinetic studies. |
| Competition with SNAr | How can the reaction pathway be selectively directed towards either cross-coupling or nucleophilic substitution? | Systematic variation of reaction parameters (nucleophile, base, solvent, temperature). |
| Influence on Regioselectivity | How does the bromine atom affect the regioselectivity of C-H functionalization on the pyridine and phenyl rings? | Product distribution analysis under various reaction conditions, computational modeling of reaction intermediates and transition states. |
Q & A
Q. What spectroscopic techniques are essential for characterizing 2-Bromo-4-phenylnicotinonitrile, and what spectral markers should researchers prioritize?
- Methodological Answer : Key techniques include 1H NMR and elemental analysis . For this compound, the 1H NMR spectrum (CDCl₃) shows distinct aromatic proton signals: δ 7.4 (1H, d), 7.55 (5H, s for the phenyl group), and 8.5 (1H, d) . Elemental analysis (C: 55.62%, H: 2.72%, N: 10.81%) confirms stoichiometric composition. Researchers should prioritize integrating NMR signals to verify substitution patterns and cross-check with elemental analysis to ensure purity.
Q. How is this compound synthesized, and what key steps ensure regioselective bromination?
- Methodological Answer : While direct synthesis protocols are not explicitly detailed in the evidence, brominated nicotinonitriles are typically synthesized via Pd-catalyzed cross-coupling or electrophilic aromatic substitution . Regioselectivity is influenced by directing groups (e.g., cyano groups) and reaction conditions (e.g., solvent polarity, temperature). For example, highlights similar derivatives synthesized via multi-step reactions involving nitrile intermediates and bromination agents . Optimize bromination by controlling stoichiometry and using catalysts like FeBr₃ to minimize polybromination.
Q. What purification techniques are recommended for this compound to achieve high purity for biological assays?
- Methodological Answer : Use recrystallization (e.g., from ethanol or dichloromethane/hexane mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane). Monitor purity via TLC and confirm with HPLC-MS. emphasizes handling brominated compounds under inert atmospheres to prevent decomposition .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELX refinement resolve structural ambiguities in this compound derivatives?
- Methodological Answer : SC-XRD provides precise bond lengths and angles, critical for confirming regiochemistry. For example, reports a related nicotinonitrile derivative (6-(4-Bromophenyl)-2-ethoxy-4-(2,4,5-trimethoxyphenyl)nicotinonitrile) with a torsion angle of 88.08° between aromatic rings, resolved using SHELX refinement . Use SHELXL for anisotropic displacement parameters and hydrogen-bonding network analysis . Address discrepancies (e.g., thermal motion artifacts) by iterative refinement and validating against DFT-calculated geometries.
Q. What computational methods are suitable for studying the electronic properties of brominated nicotinonitriles, and how do they compare with experimental data?
- Methodological Answer : Density Functional Theory (DFT) with functionals like B3LYP/6-311+G(d,p) can model electronic transitions and frontier molecular orbitals. Compare computed NMR chemical shifts (GIAO method) with experimental data . ’s correlation-energy density framework (e.g., Colle-Salvetti formula) may aid in predicting electron correlation effects in brominated systems . Validate computational models by correlating HOMO-LUMO gaps with UV-Vis spectra.
Q. How should researchers address discrepancies in crystallographic data between nicotinonitrile derivatives?
- Methodological Answer : Cross-validate using multiple techniques:
- SC-XRD : Check for twinning or disorder using PLATON .
- Hirshfeld surface analysis : Compare intermolecular interactions (e.g., C–H···N vs. Br···π contacts) .
- Powder XRD : Confirm phase purity if single crystals are unavailable.
highlights SHELXL’s tools for handling problematic reflections and anisotropic displacement parameters .
Q. What strategies optimize the synthesis of this compound to minimize by-products like dehalogenated species?
- Methodological Answer :
- Use low-temperature bromination (-10°C to 0°C) to suppress radical side reactions.
- Employ bulky ligands in Pd-catalyzed reactions to sterically hinder undesired coupling .
- Monitor reaction progress via in-situ IR to detect intermediate species. recommends inert atmospheres (N₂/Ar) to prevent oxidative dehalogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
